molecular formula C10H10O5 B8105625 Methyl 2-((phenoxycarbonyl)oxy)acetate

Methyl 2-((phenoxycarbonyl)oxy)acetate

Cat. No.: B8105625
M. Wt: 210.18 g/mol
InChI Key: REXQYHKFINRJMM-UHFFFAOYSA-N
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Description

Methyl 2-((phenoxycarbonyl)oxy)acetate (CAS: Not explicitly provided; molecular formula inferred as C₁₀H₁₀O₅) is a carbamate derivative widely used as a key intermediate in organic synthesis. It is characterized by a central acetate backbone substituted with a phenoxycarbonyloxy group. This compound is notable for its role in synthesizing bioactive molecules, particularly in medicinal chemistry. For instance, it has been employed in the preparation of endocannabinoid hydrolase inhibitors, where it reacts with piperidine derivatives to form carbamates under mild conditions (DMSO, 80°C, 24 h) with high yields (~93%) . Its structural features, including the ester and carbamate functionalities, enable versatile reactivity in nucleophilic substitutions and coupling reactions.

Key physicochemical properties include:

  • Appearance: Likely a liquid or low-melting solid (analogous to tert-butoxycarbonyl derivatives, which are liquids ).
  • Synthesis: Prepared via condensation reactions, such as the coupling of methyl chloroacetate with phenoxycarbonyl precursors.

Properties

IUPAC Name

methyl 2-phenoxycarbonyloxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O5/c1-13-9(11)7-14-10(12)15-8-5-3-2-4-6-8/h2-6H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REXQYHKFINRJMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC(=O)OC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-((phenoxycarbonyl)oxy)acetate can be synthesized through the esterification of phenoxycarbonyl chloride with methyl glycolate in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base acting as a catalyst to facilitate the formation of the ester bond.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-((phenoxycarbonyl)oxy)acetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to yield phenoxycarbonyl acid and methyl glycolate.

    Transesterification: This

Comparison with Similar Compounds

a) Methyl 2-{[2,8-bis(trifluoromethyl)-quinolin-4-yl]oxy}acetate

  • Structure: Features a quinoline ring substituted with two trifluoromethyl groups.
  • Crystallography: Exhibits intermolecular C–H⋯O hydrogen bonding, with a dihedral angle of 1.59° between the quinoline and benzene rings. Bond lengths include N–C₉ = 1.311 Å and C₅–C₆ = 1.428 Å .
  • Applications : Used as an intermediate in agrochemicals and pharmaceuticals due to its electron-withdrawing trifluoromethyl groups.

b) Methyl 2-((tert-butoxycarbonyl)oxy)acetate

  • Structure : tert-Butyl group replaces the phenyl group in the carbamate moiety.
  • Physicochemical Properties :
    • Boiling point: 184–186°C .
    • Density: ~1.11 g/cm³ .
  • Reactivity : The tert-butoxy group offers steric protection, making it useful in peptide synthesis and orthogonal protection strategies.

c) Methyl 2-[(6-Chloro-3-pyridyl)oxy]acetate

  • Structure : Pyridyl substituent instead of phenyl.
  • Applications: Intermediate in neonicotinoid insecticides (e.g., imidacloprid derivatives) .
  • Molecular Weight : 201.61 g/mol .

Functional Analogs

a) (E)-Methyl 2-(2-(((4-bromo-1-aryl-1H-pyrazol-3-yl)oxy)methyl)phenyl)-2-(methoxyimino)acetate

  • Structure: Contains a pyrazole ring and methoxyimino group.
  • Synthesis : Prepared via nucleophilic substitution in boiling acetone with K₂CO₃ (yields: 78–85%) .
  • Applications : Exhibits fungicidal activity as a strobilurin analog .

b) Methyl 2-(4-((5-bromopentyl)oxy)phenyl)acetate

  • Structure : Alkyl chain (5-bromopentyl) enhances lipophilicity.
  • Applications : Used in the synthesis of lipid-modified pharmaceuticals and surfactants .

Comparative Data Table

Compound Molecular Formula Key Functional Groups Melting/Boiling Point Yield (Synthesis) Applications
This compound C₁₀H₁₀O₅ Phenoxycarbonyl, ester Not reported 93% Carbamate synthesis
Methyl 2-{[2,8-bis(CF₃)-quinolin]oxy}acetate C₁₄H₉F₆NO₃ Trifluoromethyl, quinoline Not reported Not reported Agrochemical intermediates
Methyl 2-((tert-Boc)oxy)acetate C₈H₁₄O₅ tert-Butoxycarbonyl 184–186°C Not reported Peptide synthesis
(E)-Methyl 2-(pyrazolyl)acetate C₁₄H₁₃BrN₂O₃ Pyrazole, methoxyimino Not reported 78–85% Fungicides

Key Research Findings

  • Reactivity: this compound demonstrates superior electrophilicity at the carbonyl carbon compared to tert-butoxy analogs, facilitating faster carbamate formation .
  • Biological Activity : Pyridyl and pyrazole derivatives exhibit enhanced bioactivity (e.g., antifungal, insecticidal) due to heterocyclic aromatic systems .
  • Crystallographic Stability: Compounds with rigid aromatic systems (e.g., quinoline derivatives) form stable crystal lattices via C–H⋯O interactions, whereas alkyl-substituted analogs show lower melting points .

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